1,2,3,4-Tetra-O-acetyl-6-O-trityl-a-D-mannopyranose

Übersicht

Beschreibung

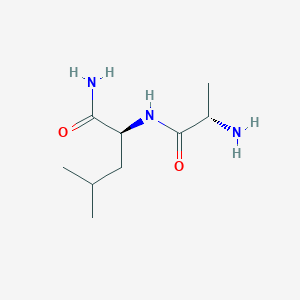

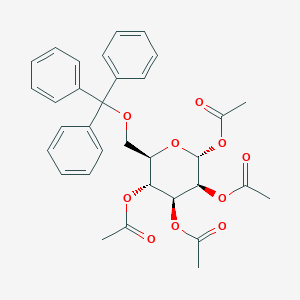

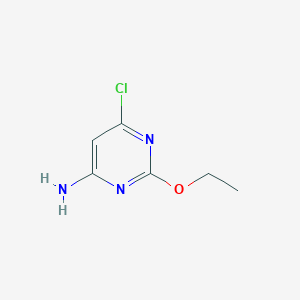

1,2,3,4-Tetra-O-acetyl-6-O-trityl-a-D-mannopyranose is a complex carbohydrate compound with the molecular formula C33H34O10 . It has a molecular weight of 590.6 g/mol . This compound is often used in biomedical research related to understanding carbohydrate-protein interactions, specifically pertaining to infectious diseases and potential antiviral drug development .

Synthesis Analysis

The synthesis of 1,2,3,4-Tetra-O-acetyl-6-O-trityl-a-D-mannopyranose involves several steps. Starting from D-mannose, the key intermediate in the preparation of the triflate precursor, 1,3,4,6-tetra-O-acetyl-beta-D-mannopyranose, was synthesized via the following four steps: (1) per-O-acetylation with Ac2O-I2, (2) formation of acetobromomannose with 30% HBr in AcOH, (3) 1,2-orthoester formation with EtOH-2,4,6-collidine and (4) hydrolysis of the 1,2-orthoester with 1M aqueous HCl .

Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetra-O-acetyl-6-O-trityl-a-D-mannopyranose is characterized by several functional groups. It contains four acetyl groups (CH3CO-) and one trityl group (C6H5)3C- attached to a mannopyranose ring . The exact mass and monoisotopic mass of the molecule are both 590.21519728 g/mol .

Physical And Chemical Properties Analysis

1,2,3,4-Tetra-O-acetyl-6-O-trityl-a-D-mannopyranose has several computed properties. It has a topological polar surface area of 124 Ų and a complexity of 902. It has 0 hydrogen bond donors and 10 hydrogen bond acceptors. The compound has 14 rotatable bonds and a formal charge of 0 .

Wissenschaftliche Forschungsanwendungen

- Application : 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-D-mannopyranose is a complex carbohydrate compound. It is often used in biomedical research related to understanding carbohydrate-protein interactions, specifically pertaining to infectious diseases and potential antiviral drug development .

- Application : 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose (Ac42AzGlc)-loaded poly (lactic-co-glycolic acid) PLGA nanoparticles have been fabricated for efficient and prospective in vivo metabolic processing .

- Method : Two methods were investigated for fabricating these nanoparticles: 1) single emulsion solvent evaporation and 2) the nanoprecipitation method . An augmented method for collecting nanoparticles using molecular weight (MW)-dependent centrifugal filters was also used .

- Results : The Ac42AzGlc-loaded PLGA nanoparticles were spherical in shape with consistent and reliable nanometric particle size. The polydispersity indices were well within the acceptable limits .

- Application : 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose is a carbohydrate that is used in the synthesis of disaccharides and D-glucose6-phosphate .

- Results : Phosphorylated derivatives have proven valuable in the study of substrates for inositol synthase, and for the preparation of anionic surfactants .

Biomedical Research

Nanotechnology in Medicine

Synthesis of Disaccharides and D-glucose6-phosphate

- Application : Nanotechnology in medicine has enormous applications and can provide essential tools for diagnosing and treating several physiological and pathological conditions . In this context, the development and engineering of polymeric nanoparticles, solid lipid nanoparticles, quantum dots, and other nanomaterials have all been carried out .

- Method : They can be used in various therapeutic methods, including drug delivery systems, theragnostic, contrast agents, and nanoparticle-based MRI imaging .

- Results : Biodegradable and biocompatible polymers produced from synthetic and natural materials have been used to create nanoparticles (NP) for drug delivery applications, with these polymers exhibiting effectiveness .

- Application : 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose is a carbohydrate that is used in the study of substrates for inositol synthase .

- Results : Phosphorylated derivatives have proven valuable in the study of substrates for inositol synthase .

Drug Delivery Systems

Study of Substrates for Inositol Synthase

Preparation of Anionic Surfactants

- Application : 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose is a carbohydrate that is used in the synthesis of disaccharides .

- Results : The outcomes of this research could potentially contribute to the development of new disaccharides .

- Application : 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose is also used for the preparation of D-glucose6-phosphate .

- Results : The outcomes of this research could potentially contribute to the development of new glucose6-phosphate derivatives .

- Application : 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-D-mannopyranose is a complex carbohydrate compound. It is often used in biomedical research related to understanding carbohydrate-protein interactions, specifically pertaining to infectious diseases and potential antiviral drug development .

- Results : The outcomes of this research could potentially contribute to the development of new treatments for infectious diseases .

Synthesis of Disaccharides

Preparation of D-glucose6-phosphate

Study of Carbohydrate-Protein Interactions

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5S,6R)-4,5,6-triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34O10/c1-21(34)39-29-28(43-32(42-24(4)37)31(41-23(3)36)30(29)40-22(2)35)20-38-33(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-19,28-32H,20H2,1-4H3/t28-,29-,30+,31+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJGUFOLNHYRQE-KQLGDFJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](O[C@@H]([C@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetra-O-acetyl-6-O-trityl-a-D-mannopyranose | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396470.png)

![2-{[5-(Methoxycarbonyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B1396473.png)

![3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1396475.png)

![N,2-Dimethyl-3,4-dihydro-2H-thieno[2,3-e][1,2]-thiazin-4-amine 1,1-dioxide hydrochloride](/img/structure/B1396481.png)

![[1-(2-Furylmethyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1396482.png)

![Ethyl 4-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate dihydrochloride](/img/structure/B1396483.png)

![[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride](/img/structure/B1396485.png)